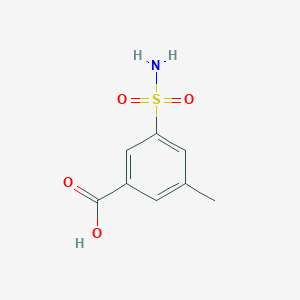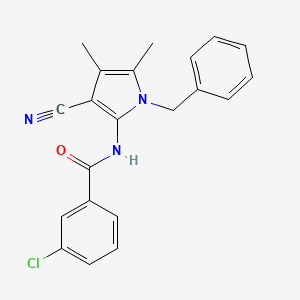
3-Methyl-5-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 . It is also known as Mefenamic acid.
Synthesis Analysis
The synthesis of Mefenamic acid involves the reaction of 3,5-xylenol with sulfuric acid and nitric acid to form 3,5-dinitroxylene. This is then treated with hydrogen sulfide and ammonia to form 3-methyl-5-sulfamoylbenzoic acid.Molecular Structure Analysis
The molecular structure of 3-Methyl-5-sulfamoylbenzoic acid is represented by the SMILES stringCC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O. Chemical Reactions Analysis
As a nonsteroidal anti-inflammatory drug (NSAID), Mefenamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes which are responsible for the production of prostaglandins that cause pain and inflammation .Physical And Chemical Properties Analysis
3-Methyl-5-sulfamoylbenzoic acid has a predicted boiling point of 482.2±55.0 °C and a predicted density of 1.462±0.06 g/cm3 . The pKa value is predicted to be 3.74±0.10 .Applications De Recherche Scientifique
Environmental Fate of Related Compounds
Research on parabens, which are esters of para-hydroxybenzoic acid, provides insights into the environmental fate and behavior of similar compounds. Parabens, including methylparaben and propylparaben, are used as preservatives in various products and have been detected in aquatic environments, leading to concerns about their potential endocrine-disrupting effects. Studies have shown that while parabens are biodegradable, their widespread use and continuous introduction into the environment result in their ubiquitous presence in surface waters and sediments. The environmental behavior of 3-Methyl-5-sulfamoylbenzoic acid may share similarities with parabens, given their related chemical structures (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmaceutical Applications of Related Compounds
The review of therapies for ulcerative colitis and the comparative tolerability of different treatments, including sulfasalazine, highlights the importance of understanding the adverse effects and tolerability of pharmaceutical compounds. Sulfasalazine is composed of 5-aminosalicylic acid and sulfapyridine, and its adverse effects are primarily attributed to the sulfapyridine component. This underscores the significance of investigating the safety profile and therapeutic potential of related compounds, including 3-Methyl-5-sulfamoylbenzoic acid, in pharmaceutical applications (Ardizzone & Porro, 2002).
Analytical and Biochemical Studies
The review of analytical methods for determining antioxidant activity discusses various assays for evaluating the antioxidant capacity of compounds, including those based on the transfer of hydrogen atoms and electrons. Such methods are crucial for assessing the biochemical properties and potential therapeutic applications of compounds like 3-Methyl-5-sulfamoylbenzoic acid (Munteanu & Apetrei, 2021).
Mécanisme D'action
Mefenamic acid binds the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. As these receptors have a role as a major mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity, the symptoms of pain are temporarily reduced .
Propriétés
IUPAC Name |
3-methyl-5-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGCBESREFKAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-sulfamoylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2845583.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2845585.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-methylpyrazine-2-carboxamide](/img/structure/B2845587.png)
![N-isopropyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2845590.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2845593.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2845596.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2845597.png)
![1-[(Naphthalen-1-yl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2845600.png)
